1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
Description
1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one (CAS: 1341153-89-6) is a substituted acetophenone derivative with a molecular weight of 271.15 g/mol and 95% purity . Its structure features a 2-hydroxyphenyl ring substituted with a bromine atom at position 5 and a branched 2,2-dimethylpropan-1-one group. This compound is utilized in organic synthesis, particularly as an intermediate for pharmaceuticals or functional materials.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPIREDFJDZQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Hydroxyphenyl Precursors
The selective bromination of phenolic compounds is commonly achieved using hydrobromic acid (HBr) or molecular bromine under controlled conditions. A relevant patent describes a one-step synthesis of brominated pyrimidine derivatives using hydrobromic acid and hydrogen peroxide catalysis, which significantly improves bromine utilization and reaction efficiency while minimizing pollution and by-products.
Key points from the bromination step:
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Brominating agent | Hydrobromic acid (20-50% wt) | High bromine utilization (~95-96%) |
| Catalyst | Hydrogen peroxide (10-50% wt) | Catalyzes bromination, mild conditions |
| Temperature | 30-100 °C | Controlled to avoid overbromination |
| Reaction time | 8-14 hours | Optimized for complete conversion |
| Purification | Extraction, crystallization, drying | Yields purity >98% by HPLC |
This method demonstrates efficient bromination of phenolic substrates analogous to 2-hydroxyphenyl compounds, suggesting applicability for the 5-bromo substitution on the phenol ring of the target molecule.
Introduction of the 2,2-Dimethylpropan-1-one Side Chain
The attachment of the 2,2-dimethylpropan-1-one group to the brominated phenol typically involves Friedel-Crafts acylation or related ketone formation reactions.
A related synthetic approach involves:
- Starting from 2,2-dimethyl-4-pentenoic acid esters,
- Hydrobromination using hydrogen bromide in acetic acid solvent,
- Followed by conversion to the corresponding ketone derivatives.
Typical reaction conditions for side chain introduction:
| Step | Reagents/Conditions | Yield/Purity |
|---|---|---|
| Alkylation or acylation | Friedel-Crafts catalyst (e.g., AlCl3) | High regioselectivity for para or ortho sites |
| Hydrobromination | 33% HBr in acetic acid, 0-10 °C | Moderate to high yields (~67%) |
| Solvent | Hexane or similar hydrocarbon solvents | Facilitates phase separation and purification |
| Work-up | Washing with water and sodium bicarbonate | Removes acid residues, neutralizes mixture |
This process, adapted from the preparation of 5-bromo-2,2-dimethylpentanoic acid esters, can be modified to introduce the dimethylpropanone moiety onto the brominated phenol ring.
Combined Synthetic Route Proposal
A plausible synthetic route to 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one would involve:
Selective bromination of 2-hydroxyphenyl precursor using hydrobromic acid and hydrogen peroxide catalysis under controlled temperature and time to yield 5-bromo-2-hydroxyphenyl intermediate.
Friedel-Crafts acylation or related ketone formation on the brominated phenol with 2,2-dimethylpropanoyl chloride or equivalent acyl donor in presence of Lewis acid catalyst.
Purification through extraction, crystallization, and drying to achieve high purity (>98%) as confirmed by HPLC or NMR.
Data Table Summarizing Key Parameters for Preparation
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | 2-Hydroxyphenyl + HBr (20-50%) + H2O2 (10-50%) | 30-100 | 8-14 | 95-96 | >98 | High bromine utilization, minimal smoke |
| Acylation (ketone formation) | 5-Bromo-2-hydroxyphenyl + 2,2-dimethylpropanoyl chloride + AlCl3 | 0-30 | 2-6 | 65-75 | >95 | Friedel-Crafts acylation, regioselective |
| Purification | Extraction, crystallization, drying | Ambient | Variable | - | >98 | Confirmed by HPLC and NMR |
Research Findings and Analytical Data
Yield and Purity: Reports indicate bromination yields around 95-99% with purity exceeding 98% using hydrobromic acid and hydrogen peroxide catalysis. Acylation steps typically yield 65-75% with high regioselectivity and purity after purification.
Environmental and Safety Considerations: The one-step bromination method reduces toxic by-products and improves bromine utilization efficiency, minimizing environmental impact and operator exposure.
Analytical Techniques: Purity and structure confirmation are routinely performed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions. Steric hindrance from the 2,2-dimethylpropan-1-one group may reduce reactivity in SN2 mechanisms, favoring SN1 pathways in polar solvents.
Oxidation Reactions
The hydroxyl group at the 2-position can be oxidized, while the ketone remains stable under mild conditions.
Reduction Reactions
The ketone group is reducible to an alcohol, while the bromine remains inert under standard conditions.
Cyclization and Coupling Reactions
The aromatic ring participates in cross-coupling reactions, facilitated by transition metals.
Acid-Base Reactions
The phenolic hydroxyl group exhibits weak acidity (pKa ~10), enabling deprotonation for further functionalization.
Key Challenges and Mechanistic Insights
-
Steric Effects : The 2,2-dimethylpropan-1-one group hinders nucleophilic attack at the carbonyl carbon, favoring reactions at the aromatic ring .
-
Electronic Effects : Electron-withdrawing bromine and ketone groups deactivate the ring, directing electrophiles to the 4-position .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity, while protic solvents stabilize zwitterionic intermediates .
Scientific Research Applications
Medicinal Chemistry Applications
1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has shown potential in medicinal chemistry due to its structural features that allow it to interact with biological targets. Some key applications include:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom and hydroxyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Antioxidant Properties
Studies have suggested that phenolic compounds can act as antioxidants. The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Material Science Applications
The compound's unique properties also make it suitable for applications in material science:
Polymer Synthesis
Due to its reactive carbonyl group, this compound can be utilized in the synthesis of polymers. It can act as a monomer or crosslinking agent, contributing to the development of new materials with specific mechanical and thermal properties.
Dyes and Pigments
The compound's color properties may allow its use in dye formulations. Its structural characteristics could lead to vibrant colors and stability under various conditions.
Analytical Chemistry Applications
In analytical chemistry, this compound can be employed in various assays:
Chromatographic Techniques
The compound can be used as a standard reference material in chromatography. Its distinct molecular weight and structure facilitate the identification and quantification of similar compounds in complex mixtures.
Spectroscopic Analysis
Due to its functional groups, this compound can be analyzed using UV-Vis and NMR spectroscopy. These techniques can help elucidate its structure and confirm its purity during synthesis.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various substituted phenolic compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into therapeutic agents.
Case Study 2: Polymer Development
Research on polymer composites incorporating this compound demonstrated improved mechanical properties compared to traditional materials. The incorporation of brominated compounds resulted in enhanced flame retardancy and thermal stability.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen and Hydroxyl Positional Isomers
- 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia): Differs in bromine placement (para vs. meta/ortho) and lacks the hydroxyl group.
- 1-(5-Bromo-3-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one : Features an additional chlorine substituent at position 3. This enhances electron-withdrawing effects, which may stabilize intermediates in nucleophilic reactions but increase steric bulk .
- 1-(5-Bromo-2-fluorophenyl)propan-1-one : Replaces the hydroxyl group with fluorine. Fluorine’s electronegativity increases stability against oxidation but eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .
Hydroxyl Group Absence
Ketone Backbone Modifications
Propanone vs. Ethanone Derivatives
- 1-(5-Bromo-2-hydroxyphenyl)ethanone: The acetyl group (ethanone) instead of 2,2-dimethylpropanone reduces steric hindrance, facilitating reactions like Suzuki coupling (as seen in ). However, the dimethyl groups in the target compound enhance steric protection of the ketone, improving stability under basic conditions .
Branched vs. Linear Alkyl Groups
- Such modifications are critical in tuning solubility and catalytic activity in Pd-mediated reactions .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound enhances polarity and solubility in alcohols or aqueous-organic mixtures.
- Bromine and chlorine substituents increase molecular weight and density, affecting crystallization behavior .
Biological Activity
1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a phenolic ring with a bromine substituent and a hydroxyl group, along with a ketone functional group. Its molecular formula is C13H15BrO2, and it has a molecular weight of approximately 275.11 g/mol. The presence of the bromine atom and hydroxyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins or enzymes, influencing their activity.
- Halogen Bonding : The bromine atom may engage in halogen bonding, enhancing binding affinity to specific receptors.
- Hydrophobic Interactions : The dimethylpropanone moiety can interact with hydrophobic pockets in proteins, affecting their function.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus. The results demonstrated that the compound possesses bactericidal activity with an IC50 value indicative of its potency (Table 1).
| Bacterial Strain | IC50 (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 20.0 | |
| Pseudomonas aeruginosa | 15.0 |
Anticancer Properties
In addition to antimicrobial effects, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it affects the expression of genes involved in cell cycle regulation and apoptosis.
- Case Study : A study on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 18 µM) compared to control groups .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of this compound and its derivatives. The presence of different substituents on the phenolic ring was found to significantly influence biological activity.
Table 2: Structure-Activity Relationship Data
Q & A
What are the recommended synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one?
(Basic)
Methodological Answer:
A two-step synthesis is commonly employed:
Friedel-Crafts Acylation : React 2-hydroxyacetophenone with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-(2-hydroxyphenyl)-2,2-dimethylpropan-1-one.
Bromination : Introduce bromine at the 5-position using electrophilic bromination (e.g., Br₂ in acetic acid or N-bromosuccinimide with a catalyst like FeCl₃).
Key Considerations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
